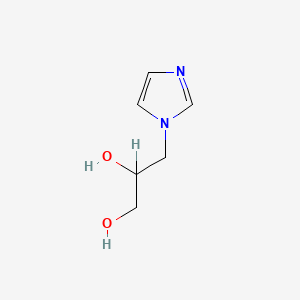

3-(1H-Imidazol-1-yl)propane-1,2-diol

Description

BenchChem offers high-quality 3-(1H-Imidazol-1-yl)propane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Imidazol-1-yl)propane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-imidazol-1-ylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c9-4-6(10)3-8-2-1-7-5-8/h1-2,5-6,9-10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLDLEHHTWLRFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956277 | |

| Record name | 3-(1H-Imidazol-1-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34793-28-7 | |

| Record name | 3-(1H-Imidazol-1-yl)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34793-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-1-yl)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034793287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1H-Imidazol-1-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-1-yl)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Bridging Heterocyclic Chemistry and Pharmaceutical Utility

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-Imidazol-1-yl)propane-1,2-diol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry, the imidazole ring stands as a cornerstone scaffold, integral to the structure of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic characteristics, including its aromatic nature and the presence of two nitrogen atoms, grant it the ability to engage in various biological interactions through hydrogen bonding and coordination with metal ions.[1][4] When this privileged heterocycle is functionalized with a propane-1,2-diol side chain, the resulting molecule, 3-(1H-Imidazol-1-yl)propane-1,2-diol, gains enhanced hydrophilicity and additional points for molecular interaction.

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 3-(1H-Imidazol-1-yl)propane-1,2-diol. As drug development professionals, understanding these fundamental characteristics is not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and predicting in vivo behavior.[5] This document moves beyond a simple data sheet to explain the causality behind these properties and provides validated protocols for their determination, ensuring a foundation of scientific integrity for your research and development endeavors.

Core Molecular and Physical Properties

The identity and fundamental physical characteristics of a compound are the starting point for all subsequent investigation. These properties dictate its handling, stability, and macroscopic behavior.

Structure and Nomenclature

The unambiguous identification of 3-(1H-Imidazol-1-yl)propane-1,2-diol is established through its standardized nomenclature and identifiers.

| Identifier | Value | Source |

| IUPAC Name | 3-(1H-Imidazol-1-yl)propane-1,2-diol | [6] |

| CAS Number | 34793-28-7 | [6][7] |

| Molecular Formula | C₆H₁₀N₂O₂ | [6] |

| Canonical SMILES | C1=CN(C=N1)CC(CO)O | [7] |

| InChIKey | RHLDLEHHTWLRFG-UHFFFAOYSA-N | [7] |

Physicochemical Data Summary

| Property | Value | Type | Source |

| Molecular Weight | 142.16 g/mol | Computed | [6] |

| Exact Mass | 142.074227566 Da | Computed | [6] |

| XLogP3 | -1.4 | Computed | [6] |

| Hydrogen Bond Donors | 2 | Computed | |

| Hydrogen Bond Acceptors | 3 | Computed | |

| Polar Surface Area | 58.3 Ų | Computed | [6] |

| Rotatable Bond Count | 3 | Computed |

The highly negative XLogP3 value of -1.4 strongly suggests that the compound is hydrophilic, a direct consequence of the polar imidazole ring and the two hydroxyl groups of the diol moiety.[6] This high polarity is expected to confer good aqueous solubility but may present challenges for passive diffusion across biological membranes. The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl oxygens and imidazole nitrogens) facilitates strong interactions with water and biological targets.[1]

Chemical Properties and Synthesis

Stability and Reactivity

The chemical stability of 3-(1H-Imidazol-1-yl)propane-1,2-diol is governed by its constituent functional groups.

-

Imidazole Ring: The imidazole ring is generally stable but can be protonated at the N3 position in acidic conditions. It is also susceptible to electrophilic substitution, although less readily than pyrrole.

-

Propane-1,2-diol Moiety: The vicinal diol is prone to oxidation, especially in the presence of strong oxidizing agents, which can lead to cleavage of the carbon-carbon bond. The hydroxyl groups can undergo standard alcohol reactions, such as esterification and etherification. The hygroscopic nature of glycols suggests the compound will readily absorb moisture from the air.[8]

For drug development, comprehensive stability studies under forced degradation conditions (acid, base, oxidation, heat, light) are essential to identify potential degradation products and establish appropriate storage conditions.[9]

Synthetic Pathways

The literature describes several viable synthetic routes to obtain 3-(1H-Imidazol-1-yl)propane-1,2-diol, providing flexibility in research and development.[10]

-

Reaction of Imidazole with Glycidol: A direct and efficient method involves the nucleophilic ring-opening of glycidol by imidazole in a suitable solvent like acetonitrile. This approach yields the target diol directly.[10]

-

Hydrolysis of a Dioxolane Precursor: This two-step method involves first synthesizing 4-(azol-1-ylmethyl)-2,2-dimethyl-1,3-dioxolane, which is then hydrolyzed (e.g., with hydrochloric acid in methanol) to cleave the ketal and yield the diol with a quantitative yield.[10]

-

Wagner Oxidation of N-allylimidazole: The oxidation of N-allylimidazole using an oxidizing agent like potassium permanganate (KMnO₄) under controlled temperature conditions (0–5 °C) can produce the diol, albeit with potentially more complex purification compared to other methods.[10]

Key Parameters in Drug Development

A thorough characterization of an active pharmaceutical ingredient (API) is fundamental to the entire drug development process.[5][11] For 3-(1H-Imidazol-1-yl)propane-1,2-diol, the most critical parameters influencing its "drug-like" potential are its solubility, lipophilicity, and ionization state.

Caption: Interplay of core physicochemical properties and their impact on drug development.

Aqueous Solubility

Solubility is a critical determinant of a drug's bioavailability.[12][13] Poor aqueous solubility is a major hurdle in drug development. Given the hydrophilic nature suggested by its structure and computed LogP, 3-(1H-Imidazol-1-yl)propane-1,2-diol is expected to have good aqueous solubility. However, this must be confirmed experimentally. The "gold standard" for determining thermodynamic equilibrium solubility is the saturation shake-flask (SSF) method.[13]

Lipophilicity (LogP & LogD)

Lipophilicity, quantified by the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a measure of how a compound distributes between an oily (n-octanol) and an aqueous phase.[14] It is a key factor in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[15] For oral drugs, a LogP value of less than 5 is generally desirable according to Lipinski's Rule of 5.[14][15] The computed XLogP of -1.4 for this compound places it well within the desirable range for a hydrophilic drug candidate.[6]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The imidazole ring contains a basic nitrogen atom, and its pKa will dictate the charge state of the molecule in different physiological environments (e.g., stomach vs. intestine), which in turn significantly affects its solubility and permeability.[16]

Comprehensive Analytical Characterization Workflow

A multi-technique approach is required for the full characterization of a new chemical entity, ensuring its identity, purity, and solid-state properties are well-defined.[11][17]

Caption: A comprehensive workflow for the analytical characterization of an API.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, further confirming the compound's identity.[17]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch of the diol and C-N stretches of the imidazole ring.[5]

-

High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the compound and for quantifying its concentration in various assays.[11]

-

Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): Used to determine the melting point, thermal stability, and presence of solvates.[11]

-

X-Ray Powder Diffraction (XRPD): Essential for characterizing the solid state of the material, determining if it is crystalline or amorphous, and identifying any polymorphs.[11]

Standardized Experimental Protocols

Trustworthy data relies on robust and validated experimental protocols. The following sections detail the methodologies for determining two of the most critical physicochemical parameters.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the industry-standard shake-flask method to determine thermodynamic equilibrium solubility.[13][18]

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Methodology:

-

Preparation: Add an excess amount of solid 3-(1H-Imidazol-1-yl)propane-1,2-diol to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a glass vial. The amount should be sufficient to form a visible slurry after equilibration.[18]

-

Equilibration: Seal the vials and place them in an incubator with agitation (e.g., orbital shaker) at a controlled temperature (typically 25°C or 37°C). Allow the system to equilibrate for an extended period, typically 24 to 48 hours, to ensure true thermodynamic equilibrium is reached.[13][18]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either centrifugation at high speed or filtration through a low-binding 0.22 µm filter (e.g., PVDF).[13][18]

-

Analysis: Carefully take an aliquot of the clear supernatant. Prepare a dilution series and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[18]

-

Validation: The presence of solid material at the end of the experiment must be confirmed to ensure the solution was indeed saturated.

Protocol: LogP Determination (Shake-Flask Method)

This protocol outlines the classic shake-flask method for determining the n-octanol/water partition coefficient.[16][19]

Methodology:

-

Phase Pre-saturation: Prepare pre-saturated n-octanol by shaking it with an equal volume of the aqueous buffer (e.g., PBS pH 7.4) for 24 hours. Similarly, prepare pre-saturated buffer by shaking it with n-octanol. Separate the phases and allow them to clear. This prevents volume changes during the experiment.

-

Partitioning: Add a known, non-saturating amount of the compound to a vial. Add equal volumes of the pre-saturated n-octanol and pre-saturated buffer.

-

Equilibration: Seal the vial and shake vigorously for several hours to facilitate partitioning between the two phases.

-

Phase Separation: Allow the vial to stand until the two phases completely separate. Centrifugation at a low speed can aid this process.

-

Analysis: Carefully sample a known volume from both the aqueous and the n-octanol phases. Quantify the concentration of the compound in each phase using a validated HPLC method.[16]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

Conclusion

3-(1H-Imidazol-1-yl)propane-1,2-diol is a molecule of significant interest due to its combination of a pharmaceutically validated imidazole core and a hydrophilicity-enhancing diol side chain. Its computed properties suggest a highly water-soluble compound with characteristics favorable for certain drug development pathways. However, as this guide emphasizes, these computed values must be substantiated by rigorous experimental characterization. The workflows and protocols detailed herein provide a validated framework for researchers to generate the reliable physicochemical data necessary to assess the true potential of this compound as a viable lead candidate and to guide its journey through the drug discovery and development pipeline.

References

- API Characteriz

- Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- 3-(1H-Imidazol-1-yl)propane-1,2-diol - PubChem.

- Imidazole as a Promising Medicinal Scaffold: Current St

- Physical and Chemical Characteriz

- API Physical & Chemical Characterization - CD Formul

- Equilibrium Solubility Assays Protocol - AxisPharm.

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development - Sai Life Sciences.

- Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF.

- Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed.

- Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs | Request PDF - ResearchG

- Pharmaceutical Ingredient Characteriz

- LogP—Making Sense of the Value - ACD/Labs.

- Summary of solubility measurement protocols of each company before harmoniz

- Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.

- 3-(1H-imidazol-1-yl)propane-1,2-diol 34793-28-7 wiki - Es - Guidechem.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - Bentham Science Publisher.

- TRIAZOL-1-YL)

- TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C - Rasayan Journal of Chemistry.

- 1,2-Propanediol (P6209)

Sources

- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. labinsights.nl [labinsights.nl]

- 6. 3-(1H-Imidazol-1-yl)propane-1,2-diol | C6H10N2O2 | CID 3015713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. langhuapharma.com [langhuapharma.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. acdlabs.com [acdlabs.com]

- 15. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. arborpharmchem.com [arborpharmchem.com]

- 18. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]

A Comprehensive Guide to the Structural Elucidation of 3-(1H-Imidazol-1-yl)propane-1,2-diol

Abstract

Introduction: The Imperative for Structural Certainty

3-(1H-Imidazol-1-yl)propane-1,2-diol (Molecular Formula: C₆H₁₀N₂O₂, Molecular Weight: 142.16 g/mol ) is a small organic molecule featuring a hydrophilic diol functional group appended to a heterocyclic imidazole moiety.[1] Such structures are of significant interest in medicinal chemistry due to the prevalence of the imidazole ring in biologically active compounds and the diol's potential to improve aqueous solubility and form hydrogen bonds with biological targets. Before any meaningful biological evaluation can occur, its molecular structure must be unequivocally confirmed.

The process of structure elucidation is a forensic exercise in molecular detective work. It relies on a battery of analytical techniques that probe different aspects of the molecule's constitution.[2][3] While modern instrumentation has made data acquisition routine, the true expertise lies in the logical and systematic interpretation of the resulting spectra to build a coherent and error-free structural model. This guide eschews a rigid template, instead presenting a narrative that mirrors the intellectual journey of a scientist solving a structural puzzle, emphasizing the "why" behind each step.

The Strategic Analytical Workflow

A robust structural elucidation strategy relies on the convergence of data from multiple, complementary techniques. No single method can provide the complete picture, but together they offer a system of checks and balances that leads to an unambiguous assignment. Our workflow is designed to move from the general to the specific: from molecular formula and functional groups to the precise atom-by-atom connectivity.

Experimental Protocols & Data Acquisition

High-Resolution Mass Spectrometry (HRMS)

-

Protocol: The sample was dissolved in methanol and analyzed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode. ESI is a soft ionization technique ideal for preventing fragmentation and observing the molecular ion.[4]

-

Rationale: HRMS provides a highly accurate mass measurement, which is essential for determining the elemental composition and confirming the molecular formula.[4]

Table 1: HRMS Data

| Parameter | Value |

|---|---|

| Ion Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated Mass (C₆H₁₁N₂O₂⁺) | 143.0815 |

| Measured Mass | 143.0812 |

| Molecular Formula | C₆H₁₀N₂O₂ |

| Degree of Unsaturation | 3 |

The calculated degree of unsaturation (DoU) of 3 suggests the presence of rings and/or pi bonds. An imidazole ring contains one ring and two double bonds, accounting for all three degrees of unsaturation.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Protocol: A thin film of the neat sample was analyzed using a universal attenuated total reflectance (ATR) accessory on an FTIR spectrometer over a range of 4000-600 cm⁻¹.

-

Rationale: FTIR is a rapid and effective method for identifying the presence of key functional groups, providing crucial starting points for NMR spectral interpretation.[5][6]

Table 2: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350 (broad) | Strong | O-H stretch (alcohol, hydrogen-bonded)[6][7] |

| 3110, 2945 | Medium | C-H stretch (aromatic and aliphatic) |

| 1515, 1450 | Medium | C=C and C=N ring stretching (imidazole)[8] |

| 1080 | Strong | C-O stretch (secondary alcohol)[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: The sample (~10 mg) was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆, 0.5 mL). All spectra were acquired on a 500 MHz spectrometer. Tetramethylsilane (TMS) was used as an internal standard (δ 0.00).[10]

-

Rationale: A comprehensive suite of NMR experiments is the most powerful tool for determining the precise connectivity of atoms in a molecule.[11][12][13] DMSO-d₆ was chosen as the solvent because it readily dissolves the polar compound and its residual proton signal does not overlap with key analyte signals. The exchangeable -OH protons are also clearly visible in this solvent.

Table 3: ¹H NMR Data (500 MHz, DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H-2 | 7.65 | s | - | 1H | Imidazole CH |

| H-5 | 7.18 | t | 1.1 | 1H | Imidazole CH |

| H-4 | 6.85 | t | 1.1 | 1H | Imidazole CH |

| OH-2 | 5.05 | d | 5.2 | 1H | Secondary OH |

| OH-1 | 4.80 | t | 5.5 | 1H | Primary OH |

| H-7 | 4.05 | dd | 13.8, 3.5 | 1H | N-CH₂ |

| H-7' | 3.95 | dd | 13.8, 8.0 | 1H | N-CH₂ |

| H-8 | 3.75 | m | - | 1H | CH-OH |

| H-9 | 3.30 | m | - | 2H | CH₂-OH |

Table 4: ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

|---|---|---|---|

| C-2 | 137.5 | CH (+) | Imidazole C-2 |

| C-4 | 128.0 | CH (+) | Imidazole C-4 |

| C-5 | 119.0 | CH (+) | Imidazole C-5 |

| C-8 | 69.5 | CH (+) | CH-OH |

| C-9 | 64.0 | CH₂ (-) | CH₂-OH |

| C-7 | 50.5 | CH₂ (-) | N-CH₂ |

Integrated Spectral Interpretation: Assembling the Structure

The elucidation process involves a logical assembly of molecular fragments identified using the spectroscopic data.

Step 1: Identification of the Imidazole Ring

The ¹H NMR spectrum shows three signals in the aromatic region: a singlet at δ 7.65 (H-2) and two mutually coupled triplets at δ 7.18 (H-5) and δ 6.85 (H-4).[14] The small coupling constant (J = 1.1 Hz) is characteristic of long-range coupling in a five-membered aromatic ring. The corresponding carbons are identified at δ 137.5 (C-2), 128.0 (C-4), and 119.0 (C-5) via the Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates protons directly to their attached carbons.[15][16][17]

Step 2: Identification of the Propane-1,2-diol Chain

The ¹H-¹H Correlation Spectroscopy (COSY) experiment is fundamental for establishing proton-proton connectivities within a spin system.[15][16][17]

-

The signal for the primary hydroxyl proton (OH-1, δ 4.80) shows a correlation to the methylene protons at δ 3.30 (H-9).

-

These H-9 protons, in turn, show a correlation to the methine proton at δ 3.75 (H-8).

-

The H-8 proton shows correlations to both the H-9 protons and the secondary hydroxyl proton (OH-2, δ 5.05).

-

Crucially, the H-8 proton also correlates to the diastereotopic methylene protons at δ 4.05 and 3.95 (H-7, H-7').

This chain of COSY correlations unequivocally establishes the -CH₂(OH)-CH(OH)-CH₂- fragment. The HSQC spectrum links these protons to their respective carbons: C-9 (δ 64.0), C-8 (δ 69.5), and C-7 (δ 50.5).

Step 3: Connecting the Fragments with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the final structure, as it reveals 2- and 3-bond correlations between protons and carbons, effectively linking the isolated fragments.[15][16][18][19]

Table 5: Key 2D NMR Correlations for Structural Assembly

| Proton (Label) | COSY Correlation (¹H-¹H) | HSQC Correlation (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C, 2-3 bonds) |

|---|---|---|---|

| H-2 (δ 7.65) | - | C-2 (δ 137.5) | C-4 (δ 128.0), C-5 (δ 119.0) |

| H-4 (δ 6.85) | H-5 (δ 7.18) | C-4 (δ 128.0) | C-2 (δ 137.5), C-5 (δ 119.0) |

| H-5 (δ 7.18) | H-4 (δ 6.85) | C-5 (δ 119.0) | C-2 (δ 137.5), C-4 (δ 128.0), C-7 (δ 50.5) |

| H-7/7' (δ 4.05/3.95) | H-8 (δ 3.75) | C-7 (δ 50.5) | C-5 (δ 119.0) , C-4 (δ 128.0) , C-8 (δ 69.5) |

| H-8 (δ 3.75) | H-7/7', H-9, OH-2 | C-8 (δ 69.5) | C-7 (δ 50.5), C-9 (δ 64.0) |

| H-9 (δ 3.30) | H-8, OH-1 | C-9 (δ 64.0) | C-8 (δ 69.5) |

The definitive connections are highlighted in bold:

-

Protons H-7/7' to the Imidazole Ring: The protons of the methylene group at δ 4.05/3.95 (H-7/7') show clear HMBC cross-peaks to two carbons of the imidazole ring, C-4 (δ 128.0) and C-5 (δ 119.0). This three-bond correlation (H-C-N-C) is irrefutable evidence that the propane chain is attached to the N-1 position of the imidazole ring.

-

Imidazole Proton H-5 to the Propane Chain: Reciprocally, the imidazole proton H-5 (δ 7.18) shows a correlation to the methylene carbon C-7 (δ 50.5) of the propane chain.

// Define invisible nodes for arrow placement H7 [pos="1.1,1.5!", shape=point, width=0.01]; C4 [pos="2.8,1.8!", shape=point, width=0.01]; C5 [pos="2.8,1.2!", shape=point, width=0.01]; H5 [pos="3.5,1.0!", shape=point, width=0.01]; C7 [pos="1.8,1.5!", shape=point, width=0.01]; H8 [pos="1.1,0.7!", shape=point, width=0.01]; H9 [pos="0.4,0.3!", shape=point, width=0.01];

// HMBC Arrows H7 -> C4 [style=dashed, color="#EA4335", arrowhead=normal, label=" HMBC"]; H7 -> C5 [style=dashed, color="#EA4335", arrowhead=normal]; H5 -> C7 [style=dashed, color="#EA4335", arrowhead=normal, label=" HMBC"];

// COSY Arrows H7 -> H8 [style=dashed, color="#4285F4", arrowhead=none, constraint=false, label=" COSY"]; H8 -> H9 [style=dashed, color="#4285F4", arrowhead=none, constraint=false]; } enddot Caption: Key HMBC and COSY correlations confirming connectivity.

Conclusion

Through the systematic and integrated application of HRMS, FTIR, and a full suite of 1D and 2D NMR experiments, the structure of 3-(1H-Imidazol-1-yl)propane-1,2-diol has been unequivocally confirmed. The HRMS established the molecular formula, FTIR identified the critical alcohol and imidazole functional groups, and the NMR data provided the definitive atomic connectivity. Specifically, COSY experiments established the propane-1,2-diol backbone, while crucial HMBC correlations between the N-methylene protons (H-7) and the imidazole carbons (C-4, C-5) locked the two primary fragments together. This multi-faceted approach ensures the highest degree of scientific integrity, providing a solid and trustworthy foundation for any future research or development involving this compound.

References

-

Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Holčapek, M., & Jirásko, R. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397, 3477-3487. Available at: [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]

-

Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2023). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Digital Discovery. Available at: [Link]

-

Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2974-2980. Available at: [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]

-

PubChem. 3-(1H-Imidazol-1-yl)propane-1,2-diol. Available at: [Link]

-

Talismanov, V. S., et al. (2021). 3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4- TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. RASĀYAN Journal of Chemistry, 14(3), 1711-1716. Available at: [Link]

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(11), 1980-1996.

-

Metcalfe, A. R. (2008). Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

analyzetest.com. (2021). Interpretation steps of a NMR spectrum. Available at: [Link]

-

Creative Biostructure. (2023). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-33. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

OCVC. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available at: [Link]

-

Mohamad, M., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Physical Science and Engineering, 2(1). Available at: [Link]

-

Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry, 69, 88-97. Available at: [Link]

Sources

- 1. 3-(1H-Imidazol-1-yl)propane-1,2-diol | C6H10N2O2 | CID 3015713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. Application of Spectroscopic Methods in Molecular Structure Determination - Course [onlinecourses.nptel.ac.in]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. sydney.edu.au [sydney.edu.au]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. jchps.com [jchps.com]

- 13. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 14. researchgate.net [researchgate.net]

- 15. analyzetest.com [analyzetest.com]

- 16. emerypharma.com [emerypharma.com]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 3-(1H-Imidazol-1-yl)propane-1,2-diol: A Technical Guide

Introduction

3-(1H-Imidazol-1-yl)propane-1,2-diol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a hydrophilic diol chain attached to an imidazole ring, suggests potential applications as a pharmacophore or a key intermediate in the synthesis of more complex bioactive molecules. A thorough understanding of its chemical identity and purity is paramount for any research and development endeavor. This technical guide provides an in-depth analysis of the spectroscopic data for 3-(1H-Imidazol-1-yl)propane-1,2-diol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral features to aid in the unequivocal identification and characterization of this compound.

The structural elucidation of novel compounds is a cornerstone of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular weight. In this guide, we will delve into the predicted spectroscopic signatures of 3-(1H-Imidazol-1-yl)propane-1,2-diol, providing a robust framework for its characterization. While experimental data for this specific molecule is not widely published, the principles of spectroscopy and data from analogous structures allow for a reliable prediction of its spectral properties.

Molecular Structure and Logic of Analysis

The logical approach to elucidating the structure of 3-(1H-Imidazol-1-yl)propane-1,2-diol through spectroscopy involves a synergistic interpretation of data from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle.

Caption: Molecular structure of 3-(1H-Imidazol-1-yl)propane-1,2-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-(1H-Imidazol-1-yl)propane-1,2-diol is predicted to show distinct signals for the protons of the imidazole ring and the propanediol chain. The chemical shifts are influenced by the electron-withdrawing nature of the imidazole ring and the hydroxyl groups.

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | s | 1H | H-2 (imidazole) |

| ~7.15 | s | 1H | H-5 (imidazole) |

| ~6.85 | s | 1H | H-4 (imidazole) |

| ~4.80 | d | 1H | C2-OH |

| ~4.50 | t | 1H | C1-OH |

| ~4.10 | dd | 1H | N-CH₂ (diastereotopic) |

| ~3.95 | dd | 1H | N-CH₂ (diastereotopic) |

| ~3.70 | m | 1H | CH-OH |

| ~3.40 | m | 2H | CH₂-OH |

Interpretation:

-

Imidazole Protons: The proton at the C-2 position of the imidazole ring is expected to be the most downfield due to the influence of both adjacent nitrogen atoms. The protons at C-4 and C-5 will appear at slightly higher fields.

-

Propanediol Protons: The protons of the diol chain will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The methylene protons adjacent to the imidazole nitrogen (N-CH₂) are diastereotopic and are expected to appear as a pair of doublets of doublets. The methine proton (CH-OH) will be a multiplet due to coupling with the adjacent methylene protons and the hydroxyl proton. The terminal methylene protons (CH₂-OH) will also be a multiplet.

-

Hydroxyl Protons: The hydroxyl protons will appear as exchangeable signals, likely as a doublet and a triplet, which will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the number of unique carbon atoms and their chemical environment.

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~137.0 | C-2 (imidazole) |

| ~128.0 | C-4 (imidazole) |

| ~119.0 | C-5 (imidazole) |

| ~70.0 | CH-OH |

| ~63.0 | CH₂-OH |

| ~48.0 | N-CH₂ |

Interpretation:

-

Imidazole Carbons: The carbon atoms of the imidazole ring will resonate in the aromatic region, with the C-2 carbon appearing most downfield.

-

Propanediol Carbons: The carbons of the propanediol chain will appear in the aliphatic region. The carbon bearing the hydroxyl group (CH-OH) and the terminal methylene carbon (CH₂-OH) will be in the typical range for alcohol carbons. The methylene carbon attached to the imidazole nitrogen (N-CH₂) will be slightly upfield compared to the oxygenated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretching (alcohols, intermolecular H-bonding) |

| 3150-3100 | Medium | C-H stretching (imidazole ring) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| 1670-1640 | Weak | C=C stretching (imidazole ring) |

| 1550-1450 | Medium | C=N stretching (imidazole ring) |

| 1250-1000 | Strong | C-O stretching (alcohols) |

| 1100-1000 | Medium | C-N stretching |

Interpretation:

The most prominent feature in the IR spectrum will be a broad and strong absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydroxyl groups involved in hydrogen bonding. The C-H stretching vibrations of the imidazole ring and the aliphatic chain will appear in their respective regions. The characteristic stretching vibrations of the C=C and C=N bonds of the imidazole ring will be observed in the 1670-1450 cm⁻¹ region. Strong C-O stretching bands from the alcohol functional groups will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 142.0742 (calculated for C₆H₁₀N₂O₂)

-

Key Fragment Ions: m/z = 111, 95, 82, 68

Interpretation and Predicted Fragmentation Pathway:

Upon electron ionization, 3-(1H-Imidazol-1-yl)propane-1,2-diol is expected to show a molecular ion peak at m/z 142. The fragmentation is likely to proceed through the loss of neutral molecules and the formation of stable carbocations.

Caption: Predicted ESI-MS fragmentation pathway.

A primary fragmentation event would be the cleavage of the C-C bond adjacent to the hydroxyl group, leading to the loss of a hydroxymethyl radical (•CH₂OH) to form a stable ion at m/z 111. Another likely fragmentation is the loss of a water molecule from the diol moiety. The imidazole ring itself is relatively stable, and its fragmentation would lead to characteristic ions at m/z 81 (imidazole ring with a methylene group) and 68 (imidazole radical cation).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(1H-Imidazol-1-yl)propane-1,2-diol in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for a pure compound or through a gas or liquid chromatograph for a mixture.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and key fragment ions.

-

Data Interpretation: Analyze the mass spectrum to determine the molecular weight and propose a fragmentation pathway consistent with the observed ions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(1H-Imidazol-1-yl)propane-1,2-diol. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass spectra serves as a valuable resource for the unambiguous identification and characterization of this important molecule. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. By leveraging the principles outlined in this guide, researchers can confidently verify the structure and purity of 3-(1H-Imidazol-1-yl)propane-1,2-diol, thereby ensuring the integrity of their scientific investigations.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. 3-(1H-Imidazol-1-yl)propane-1,2-diol. National Center for Biotechnology Information. [Link][1]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

Sources

The Ascendant Therapeutic Potential of 3-(1H-Imidazol-1-yl)propane-1,2-diol Derivatives: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Within this vast chemical space, derivatives of 3-(1H-imidazol-1-yl)propane-1,2-diol have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a primary focus on their antifungal, antibacterial, and anticancer potential. Drawing from a synthesis of current literature, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance the exploration of this versatile chemical scaffold. Detailed experimental protocols for key biological assays are provided, alongside visualizations of pertinent molecular pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction: The Imidazole Moiety as a Privileged Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in a multitude of biologically active molecules, including the essential amino acid histidine. Its unique electronic properties, ability to participate in hydrogen bonding, and coordination with metal ions contribute to its remarkable versatility in interacting with various biological targets. This has led to the development of a wide array of imidazole-containing drugs with applications ranging from antifungal and antibacterial to anticancer and anti-inflammatory therapies.

The 3-(1H-imidazol-1-yl)propane-1,2-diol scaffold combines the critical imidazole pharmacophore with a flexible three-carbon linker possessing a diol functionality. This structural arrangement offers several advantages for drug design, including increased hydrophilicity, which can favorably impact pharmacokinetic properties, and multiple points for chemical modification to fine-tune biological activity and selectivity. This guide will delve into the known biological activities of derivatives built upon this promising core structure.

Synthesis of the 3-(1H-Imidazol-1-yl)propane-1,2-diol Core and Its Derivatives

The synthesis of the 3-(1H-imidazol-1-yl)propane-1,2-diol core can be achieved through several alternative pathways, providing flexibility for researchers in terms of starting materials and reaction conditions.[1][2]

Synthetic Pathways to the Core Scaffold

Three primary methods for the synthesis of 3-(1H-imidazol-1-yl)propane-1,2-diol have been reported:[1][2]

-

Hydrolysis of 1-[(1,3-dioxolan-4-yl)methyl]-azoles: This method involves the acid-catalyzed hydrolysis of a protected diol precursor, yielding the target compound in high yields.

-

Wagner Reaction of N-allylazoles: The oxidation of N-allylimidazole using potassium permanganate provides an alternative route to the diol.[1]

-

Reaction of Glycidol with Imidazole: The direct condensation of imidazole with glycidol in a suitable solvent like acetonitrile offers a straightforward approach to the desired product.[1]

General Procedure for Derivative Synthesis

The diol functionality of the core scaffold serves as a convenient handle for the synthesis of a wide array of derivatives, particularly esters and ethers. A general approach to synthesizing ester derivatives is outlined below.

Experimental Protocol: Synthesis of 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol Esters

This protocol is adapted from the synthesis of related propan-1-ol esters and can be modified for the diol scaffold.

Step 1: Synthesis of the Precursor Alcohol A solution of the corresponding 3-(1H-imidazol-1-yl)propan-1-one derivative in methanol is cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction mixture is then stirred overnight at room temperature.

Step 2: Work-up and Purification of the Alcohol The methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude alcohol, which can be purified by recrystallization.

Step 3: Esterification The purified alcohol is dissolved in a suitable solvent (e.g., dichloromethane). The desired acyl chloride or anhydride and a base (e.g., triethylamine) are added, and the reaction is stirred at room temperature until completion (monitored by TLC).

Step 4: Final Work-up and Purification The reaction mixture is washed with water and brine. The organic layer is dried and concentrated. The final ester derivative is purified by column chromatography or recrystallization.

Antifungal Activity: A Primary Therapeutic Avenue

The most extensively studied biological activity of 3-(1H-imidazol-1-yl)propane-1,2-diol derivatives is their potent antifungal action, particularly against Candida species.

Mechanism of Action

Like other azole antifungals, imidazole derivatives primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.

Diagram: Antifungal Mechanism of Action

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.

In Vitro Antifungal Activity Data

Numerous studies have demonstrated the potent in vitro activity of derivatives of the 3-(1H-imidazol-1-yl)propane core against various Candida species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds.

| Compound ID | R Group Modification | Candida albicans MIC (µmol/mL) | Candida tropicalis MIC (µmol/mL) | Reference |

| 5a | 3-(1H-Imidazol-1-yl)-1-phenylpropyl benzoate | 0.0833 | >1.6325 | [3] |

| 5j | (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | 0.0054 | - |

Note: The presented data is for structurally related compounds, highlighting the potential of the core scaffold.

Structure-Activity Relationships (SAR)

Analysis of the antifungal activity of various derivatives has provided valuable insights into the structure-activity relationships:

-

Esterification of the hydroxyl group: The conversion of the hydroxyl group to an ester, particularly with aromatic or heterocyclic moieties, has been shown to significantly enhance anti-Candida activity.[3]

-

Substitution on the aromatic ring: The nature and position of substituents on the aromatic rings of the ester moiety play a crucial role in determining the antifungal potency.

-

Oxime Ester Formation: The formation of oxime esters from the corresponding ketone precursors has yielded compounds with exceptionally potent anti-Candida activity.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.

Step 1: Preparation of Fungal Inoculum Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

Step 2: Preparation of Drug Dilutions A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.

Step 3: Inoculation and Incubation Each well is inoculated with the prepared fungal suspension. The microtiter plate is incubated at 35°C for 24-48 hours.

Step 4: Determination of MIC The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Antibacterial Activity: An Area for Further Exploration

While the primary focus of research on this scaffold has been its antifungal properties, the broader class of imidazole derivatives is known to possess significant antibacterial activity.[4][5]

Potential Mechanisms of Antibacterial Action

Imidazole-containing compounds have been shown to target various bacterial processes, including:[4]

-

Enzyme Inhibition: Inhibition of essential bacterial enzymes such as DNA gyrase, topoisomerase IV, and β-lactamases.[4]

-

Disruption of Cell Wall Synthesis: Interference with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Inhibition of Protein Synthesis: Binding to ribosomal subunits and inhibiting protein translation.

Diagram: Potential Antibacterial Targets of Imidazole Derivatives

Caption: Overview of potential antibacterial mechanisms.

Current State of Research and Future Directions

To date, there is a limited number of studies specifically evaluating the antibacterial activity of 3-(1H-imidazol-1-yl)propane-1,2-diol derivatives. However, the known broad-spectrum antibacterial activity of other imidazole analogs suggests that this is a fertile area for future investigation. Screening of a library of these derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria is a logical next step.

Anticancer Potential: Targeting Cellular Proliferation

The imidazole scaffold is a key component of numerous anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.

Known Anticancer Mechanisms of Imidazole Derivatives

Imidazole-containing compounds have been shown to exert their anticancer effects by targeting:

-

Kinase Inhibition: Many imidazole derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as receptor tyrosine kinases.[6][7]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Triggering the programmed cell death pathway in cancer cells through various intrinsic and extrinsic signaling cascades.

Cytotoxicity Data and Future Outlook

While specific cytotoxicity data for 3-(1H-imidazol-1-yl)propane-1,2-diol derivatives against cancer cell lines is not yet widely available in the literature, the established anticancer potential of the broader imidazole class warrants the investigation of this specific scaffold. Screening of these derivatives against a panel of human cancer cell lines is necessary to elucidate their potential as anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Step 1: Cell Seeding Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

Step 2: Compound Treatment The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

Step 3: MTT Addition MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

Step 4: Solubilization and Absorbance Reading The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Step 5: Data Analysis The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Perspectives

The 3-(1H-imidazol-1-yl)propane-1,2-diol scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The existing body of research strongly supports its potential as a source of potent antifungal compounds, with several derivatives demonstrating superior activity to current clinical standards. While the antibacterial and anticancer activities of this specific class of compounds remain largely unexplored, the well-documented and diverse biological activities of the broader imidazole family provide a strong rationale for their investigation.

Future research efforts should focus on:

-

Expansion of the Chemical Library: Synthesis of a wider range of derivatives with diverse substitutions to comprehensively explore the structure-activity landscape.

-

Broad-Spectrum Biological Screening: Systematic evaluation of these derivatives against a wide panel of fungal, bacterial, and cancer cell lines.

-

Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by the most active compounds.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

By leveraging the foundational knowledge presented in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of 3-(1H-imidazol-1-yl)propane-1,2-diol derivatives and contribute to the development of next-generation medicines.

References

-

Talismanov, V.S. et al. (2021). 3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. RASĀYAN J. Chem., 14(3), 1711-1716. [Link]

-

Talismanov, V.S. et al. (2021). 3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4- TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. ResearchGate. [Link]

-

Zhang, L. et al. (2018). Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry, 157, 1033-1045. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3015713, 3-(1H-Imidazol-1-yl)propane-1,2-diol. [Link]

-

Attia, M.I. et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7, 164. [Link]

-

Dahiya, R. (2008). Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. Scientia Pharmaceutica, 76(2), 217-240. [Link]

-

Lv, K. et al. (2014). Cytotoxicity of Imidazole Ionic Liquids in Human Lung Carcinoma A549 Cell Line. Ecotoxicology and Environmental Safety, 104, 249-255. [Link]

-

Perez-Picaso, L. et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Pharmaceuticals, 13(10), 482. [Link]

-

Boitor, R-A. et al. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Current Medicinal Chemistry, 28(1), 133-147. [Link]

-

Kumar, A. et al. (2024). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 121-129. [Link]

-

Ghorab, M.M. et al. (2019). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 24(12), 2317. [Link]

-

Qin, Q. et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry, 265, 115953. [Link]

-

Wielechowska, M. et al. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. International Journal of Molecular Sciences, 24(8), 7474. [Link]

-

Al-Warhi, T. et al. (2024). Reactivity of 2‐((3‐Cyano‐4‐(4‐Fluorophenyl)‐6‐(Naphthalen‐2‐yl)Pyridin‐2‐yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Scientific Reports, 14, 2024. [Link]

-

Abdel-Maksoud, M.S. et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 17(5), 585. [Link]

-

Hattan, C.M. & Jalil, A. (n.d.). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Amanote Research. [Link]

-

Gschwend, D.A. et al. (2004). Synthesis of 1-(1H-Imidazol-2-yl)ethane-1,2-diol Derivatives: A Novel Class of Protein Kinase C Inhibitors. Helvetica Chimica Acta, 87(5), 1070-1076. [Link]

-

Abdel-Wahab, B.F. et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(11), 779-793. [Link]

-

Dorsch, D. et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 11(6), 195-200. [Link]

-

Al-Otaibi, J.S. et al. (2023). Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach. EMAN Research Publishing. [Link]

-

Ota, S. et al. (2018). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Biological and Pharmaceutical Bulletin, 41(10), 1591-1594. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Imidazole Antifungals: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mechanism of action of imidazole antifungal compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple overview to deliver a detailed understanding of the molecular interactions, biochemical consequences, and the experimental methodologies used to validate the efficacy of this important class of antimycotic agents.

Introduction: The Clinical Significance of Imidazole Antifungals

Imidazole antifungals represent a cornerstone in the management of superficial and systemic mycoses. Characterized by a five-membered ring structure containing two nitrogen atoms, this class of drugs exhibits broad-spectrum activity against a variety of pathogenic yeasts and molds.[1] Their clinical utility stems from their ability to selectively target a crucial enzyme in the fungal cell, leading to the disruption of membrane integrity and ultimately, cell death.[1] Prominent members of this class include clotrimazole, miconazole, and ketoconazole, which are widely used in topical and, in some cases, systemic formulations.[1] Understanding the precise mechanism by which these agents exert their antifungal effect is paramount for optimizing their use, overcoming resistance, and developing novel therapeutic strategies.

The Primary Molecular Target: Lanosterol 14α-Demethylase

The principal mechanism of action of imidazole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51 or Erg11p).[2][3][4] This enzyme plays a pivotal role in the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane.[1][3][5] Ergosterol is essential for maintaining the structural integrity, fluidity, and permeability of the fungal membrane, and it also modulates the activity of membrane-bound enzymes.[6]

The selective toxicity of imidazole antifungals arises from their higher affinity for the fungal lanosterol 14α-demethylase compared to the mammalian equivalent.[7] This selectivity is crucial for their therapeutic index.

The Ergosterol Biosynthesis Pathway: A Vulnerable Target

The ergosterol biosynthesis pathway is a complex, multi-step process that converts acetyl-CoA into ergosterol. Lanosterol 14α-demethylase catalyzes a critical step in this pathway: the oxidative removal of the 14α-methyl group from lanosterol.[8] This demethylation is a vital checkpoint in the production of mature ergosterol.

Caption: Molecular Mechanism of Imidazole Antifungal Action.

Experimental Validation: Key Methodologies

The elucidation of the mechanism of action of imidazole antifungals relies on a suite of robust in vitro assays. These protocols are essential for determining the antifungal potency, confirming the molecular target, and assessing the potential for host cell toxicity.

Determination of Antifungal Potency: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold-standard for determining the MIC of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a fungus. [9]This assay provides a quantitative measure of the potency of the imidazole compound against specific fungal isolates.

Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI Guidelines) [9][10][11][12][13]

-

Preparation of Antifungal Stock Solution: Dissolve the imidazole compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration spectrophotometrically to a final density of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be assessed visually or spectrophotometrically. [12] Table 1: Comparative MICs (µg/mL) of Imidazoles against Candida Species

| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis |

| Clotrimazole | 0.03 - 4.0 | 0.12 - >64 | 0.03 - 2.0 | 0.03 - 8.0 |

| Miconazole | 0.03 - 16 | 0.06 - >64 | 0.03 - 4.0 | 0.03 - 16 |

| Ketoconazole | 0.03 - 16 | 0.03 - 64 | 0.03 - 4.0 | 0.03 - 16 |

Note: MIC ranges can vary depending on the specific isolate and testing methodology.

Target Validation: Ergosterol Quantification Assay

To confirm that an imidazole antifungal is acting via the inhibition of ergosterol biosynthesis, the total cellular ergosterol content can be quantified. A reduction in ergosterol levels in the presence of the compound provides strong evidence for its mechanism of action. [14] Experimental Protocol: Spectrophotometric Ergosterol Quantification [14][15]

-

Fungal Culture: Grow the fungal isolate in the presence and absence of sub-inhibitory concentrations of the imidazole compound.

-

Cell Harvesting: Harvest the fungal cells by centrifugation and determine the wet weight of the cell pellet.

-

Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide and incubate at 85°C for 1 hour to saponify the cellular lipids. [14]4. Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile distilled water and n-heptane, followed by vigorous vortexing. [14]5. Spectrophotometric Analysis: Transfer the heptane layer to a quartz cuvette and scan the absorbance from 240 to 300 nm. Ergosterol has a characteristic four-peaked curve with a maximum absorbance at 281.5 nm. [14]6. Quantification: Calculate the ergosterol content based on the absorbance at 281.5 nm and the wet weight of the cell pellet.

Host Cell Toxicity Assessment: MTT Assay

It is crucial to assess the cytotoxicity of antifungal compounds against mammalian cells to determine their therapeutic window. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. [16][17][18] Experimental Protocol: MTT Cytotoxicity Assay [16][17][18][19][20]

-

Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the imidazole antifungal compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [18]4. Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [19]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Table 2: Example IC50 Values (µM) of Imidazoles on Human Cell Lines

| Antifungal Agent | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) |

| Clotrimazole | 21.0 | 23.1 |

| Ketoconazole | 35.1 | 41.8 |

Source: Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells.[20]

Mechanisms of Resistance

The emergence of resistance to imidazole antifungals is a growing clinical concern. The primary mechanisms of resistance include:

-

Alterations in the target enzyme: Point mutations in the ERG11 gene can lead to a modified lanosterol 14α-demethylase with reduced affinity for imidazole drugs. [6][21][22]* Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the drug. [3][22][23]* Active drug efflux: Overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump the imidazole drug out of the fungal cell, reducing its intracellular concentration. [3][6][21]* Alterations in the ergosterol biosynthesis pathway: Mutations in other enzymes in the pathway can lead to the production of alternative sterols that can maintain membrane function in the absence of ergosterol. [21][23]

Conclusion

Imidazole antifungals exert their effect through a well-defined mechanism of action, primarily the inhibition of lanosterol 14α-demethylase. This targeted inhibition disrupts ergosterol biosynthesis, leading to a cascade of events that compromise fungal cell membrane integrity and ultimately result in cell death. A thorough understanding of this mechanism, coupled with robust experimental validation, is essential for the effective use of these agents and the development of next-generation antifungals to combat the growing challenge of fungal resistance.

References

- van den Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial agents and chemotherapy, 17(5), 922–928.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.

- Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of today, 20(7), 325–349.

- Maertens, J. A. (2004). History of the development of azole derivatives. Clinical microbiology and infectious diseases : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 10 Suppl 1, 1–10.

- Odds, F. C., Brown, A. J., & Gow, N. A. (2003). Antifungal agents: mechanisms of action. Domestic animal endocrinology, 25(3), 261–270.

- Rodrigues, M. L. (2018). The Fungal Cell Wall: A Dynamic Structure Amenable to High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 1799, 1–11.

- Sanglard, D., Coste, A., & Ferrari, S. (2009). Antifungal drug resistance mechanisms in fungal pathogens from the perspective of transcriptional gene regulation. FEMS yeast research, 9(7), 1029–1050.

- Lupetti, A., Danesi, R., Campa, M., Del Tacca, M., & Kelly, S. (2002). Molecular basis of resistance to azole antifungals. Trends in molecular medicine, 8(2), 76–81.

- Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of ergosterol content: a new method for determination of fluconazole susceptibility of Candida albicans. Journal of clinical microbiology, 38(10), 3593–3598.

- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.

- Rodriguez-Tudela, J. L., Martinez-Suarez, J. V., & Dronda, F. (1994). Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain. Antimicrobial agents and chemotherapy, 38(10), 2345–2350.

- Dixon, D. M., Shadomy, S., Shadomy, H. J., Espinel-Ingroff, A., & Kerkering, T. M. (1978). Comparison of the in vitro antifungal activities of miconazole and a new imidazole, R41,400. The Journal of infectious diseases, 138(2), 245–248.

- Lee, Y. S., Kim, Y., Kim, H. J., Kim, H. J., & Lee, J. (2018). Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells. Biomolecules & therapeutics, 26(5), 494–502.

- Monk, B. C., & Goff, D. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et biophysica acta. Proteins and proteomics, 1867(6), 619–631.

- Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Crystal structure of cytochrome P450 14alpha -sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors.

- Akins, R. A. (2005). An update on antifungal targets and mechanisms of resistance in Candida albicans. Medical mycology : official publication of the International Society for Human and Animal Mycology, 43(4), 285–318.

- Pfaller, M. A. (2012). Antifungal drug resistance: mechanisms, epidemiology, and consequences for treatment. The American journal of medicine, 125(1 Suppl), S3–S13.

- Guedes, G. P., Furtado, N. A., & de Andrade, J. C. (2006). Ergosterol biosynthesis: a target for antifungal agents. Current medicinal chemistry, 13(28), 3375–3386.

-

ResearchGate. (n.d.). Schematic representation of the ergosterol biosynthetic pathway in S. cerevisiae. Retrieved from [Link]

- Warrilow, A. G., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. Antimicrobial agents and chemotherapy, 57(3), 1352–1360.